Ethyl 3-(3-pyridyl)acrylate

Descripción

BenchChem offers high-quality Ethyl 3-(3-pyridyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-pyridyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

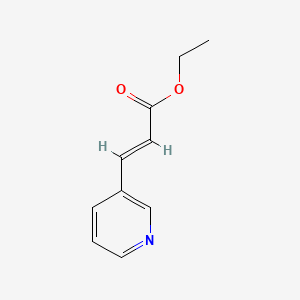

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (E)-3-pyridin-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEQSBWGIODYPE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905036 | |

| Record name | Ethyl-3-pyridine acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28447-17-8 | |

| Record name | Ethyl-3-pyridine acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Profiling and Synthetic Methodologies of Ethyl 3-(3-pyridyl)acrylate: A Technical Guide

Executive Summary

Ethyl 3-(3-pyridyl)acrylate is a highly versatile α,β-unsaturated ester that serves as a foundational building block in organic synthesis, medicinal chemistry, and materials science. Featuring an electron-deficient pyridine ring conjugated with an acrylate moiety, this compound acts as an exceptional Michael acceptor and a precursor for complex heterocyclic scaffolds. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, field-proven synthetic workflows, and analytical validation protocols designed as self-validating systems.

Physicochemical Profiling & Structural Analysis

The chemical architecture of Ethyl 3-(3-pyridyl)acrylate dictates its reactivity. The basic nitrogen atom in the pyridine ring allows for coordination and salt formation, while the conjugated double bond provides a stereospecific site for cycloadditions and nucleophilic attacks. The (E)-isomer (trans-geometry) is the thermodynamically favored and commercially standard form[1].

To facilitate rapid reference during assay design and stoichiometric calculations, the core quantitative data of the compound is summarized below:

| Property | Value |

| Chemical Name | Ethyl 3-(3-pyridyl)acrylate |

| IUPAC Name | Ethyl (E)-3-pyridin-3-ylprop-2-enoate |

| Molecular Weight | 177.203 g/mol |

| Molecular Formula | C10H11NO2 |

| CAS Registry Numbers | 59607-99-7 (trans-isomer), 28447-17-8 (general/E-isomer) |

| PubChem CID | 5371888 |

| SMILES String | CCOC(=O)/C=C/C1=CN=CC=C1 |

| Boiling Point | 100°C to 102°C (at 0.075 mmHg) |

Data sourced from Fisher Scientific[2] and PubChem[1].

Strategic Synthesis Workflows

The synthesis of Ethyl 3-(3-pyridyl)acrylate typically relies on two prominent carbon-carbon bond-forming methodologies: the Heck Cross-Coupling Reaction and the Horner-Wadsworth-Emmons (HWE) Olefination [3]. The selection between these routes depends on the availability of starting materials and the specific tolerance required for scale-up.

Fig 1: Strategic decision tree for the synthesis of Ethyl 3-(3-pyridyl)acrylate.

Protocol A: Palladium-Catalyzed Heck Cross-Coupling

Causality & Rationale: The Heck reaction is highly atom-economical. We utilize Palladium(II) acetate ( Pd(OAc)2 ) as the precatalyst. Triethylamine ( Et3N ) is selected not merely as a base to neutralize the hydrobromic acid ( HBr ) byproduct, but also to reduce Pd(II) to the active Pd(0) species required for the oxidative addition of 3-bromopyridine.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-bromopyridine (1.0 equiv), ethyl acrylate (1.5 equiv), and Et3N (2.0 equiv) in anhydrous Dimethylformamide (DMF).

-

Catalyst Addition: Add Pd(OAc)2 (0.05 equiv) and Tri-o-tolylphosphine (0.1 equiv). Self-Validation Check: The solution should transition from yellow to a darker hue, indicating the formation of the active Pd(0) complex.

-

Thermal Activation: Heat the mixture to 90°C for 12 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The disappearance of the UV-active 3-bromopyridine spot confirms reaction completion.

-

Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over Na2SO4 , and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Causality & Rationale: The HWE reaction is chosen when absolute (E)-stereoselectivity is paramount. Triethyl phosphonoacetate reacts with a base to form a stabilized carbanion. The steric bulk of the phosphonate ester heavily favors the formation of the trans-alkene during the elimination of the oxaphosphetane intermediate.

Step-by-Step Methodology:

-

Ylide Generation: Suspend Sodium Hydride ( NaH , 60% dispersion in mineral oil, 1.1 equiv) in anhydrous Tetrahydrofuran (THF) at 0°C. Dropwise add triethyl phosphonoacetate (1.1 equiv). Self-Validation Check: The evolution of hydrogen gas ( H2 ) visually confirms the deprotonation and formation of the active ylide.

-

Coupling: Once gas evolution ceases (approx. 30 mins), add pyridine-3-carboxaldehyde (1.0 equiv) dropwise.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench cautiously with saturated aqueous NH4Cl , extract with dichloromethane (DCM), dry, and concentrate.

Mechanistic Applications in Drug Development

In medicinal chemistry, the structural motif of Ethyl 3-(3-pyridyl)acrylate is frequently leveraged to synthesize pharmacologically active agents. Because it is a potent Michael acceptor, it readily undergoes conjugate additions with amines and thiols to form substituted piperidines and other nitrogenous heterocycles.

Recent in silico docking studies and in vitro assays have also identified derivatives of the 3-(3-pyridyl) propenoate scaffold as exhibiting significant α-glucosidase inhibitory activity and antioxidant properties, making them promising lead compounds in the development of anti-diabetic therapeutics. The pyridine ring ensures favorable pharmacokinetic properties (e.g., improved aqueous solubility and membrane permeability) compared to purely carbocyclic analogs.

Analytical Validation (Self-Validating QA System)

To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation. A protocol is only as reliable as its internal checks.

-

Mass Spectrometry (GC/MS): The isolated product must yield a molecular ion peak at m/z=177.2 , confirming the molecular weight of C10H11NO2[2].

-

Proton NMR ( 1H -NMR): The defining self-validating feature of this synthesis is the stereochemical confirmation. The vinylic protons ( α and β to the ester) will appear as two distinct doublets. Crucial Check: Calculate the coupling constant ( J ). A J -value of 15.5 to 16.5 Hz definitively confirms the (E)-trans geometry. A J -value of 10-12 Hz would indicate an unintended (Z)-cis contamination.

-

Purity Profiling: High-Performance Liquid Chromatography (HPLC) should be utilized to ensure a purity of ≥96% , aligning with commercial standards for pharmaceutical intermediates[2].

References

- ChemScene - 28447-17-8 | Ethyl (E)-3-(pyridin-3-yl)

- Fisher Scientific - Ethyl trans-3-(3-pyridyl)

- Benchchem - Ethyl 3-(3-pyridyl)

- J&K Scientific - (E)-Ethyl 3-(pyridin-3-yl)acrylate | 59607-99-7 (PubChem CID 5371888)

- Arabian Journal of Chemistry - α-glucosidase inhibitory, antioxidant activity, and GC/MS analysis of Descurainia sophia methanolic extract URL

Sources

The Strategic Role of Ethyl 3-(3-Pyridyl)acrylate in Modern Pharmaceutical Synthesis: A Technical Whitepaper

Executive Summary

In the highly regulated landscape of drug development, the selection of a chemical building block dictates the scalability, safety, and economic viability of the entire synthetic route. Ethyl 3-(3-pyridyl)acrylate (CAS: 28447-17-8) has emerged as a privileged scaffold in medicinal chemistry. As an α,β -unsaturated ester featuring an electron-deficient pyridine ring, it serves as the critical backbone for synthesizing complex Active Pharmaceutical Ingredients (APIs), most notably the histone deacetylase (HDAC) inhibitor Chidamide (Tucidinostat) .

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the reactivity dynamics of Ethyl 3-(3-pyridyl)acrylate, explore the causality behind optimized synthetic protocols, and establish self-validating workflows that ensure high-fidelity API generation.

Chemical Profile & Reactivity Dynamics

Ethyl 3-(3-pyridyl)acrylate is a classic Michael acceptor. The electron-withdrawing nature of the pyridine nitrogen synergizes with the ester carbonyl to highly polarize the alkene double bond. This dual-electronic activation makes the β -carbon highly susceptible to nucleophilic attack, while the ester moiety provides a controlled site for saponification and subsequent amidation.

Quantitative Physicochemical Data

To establish a baseline for reaction design, the core properties of the intermediate are summarized below.

Table 1: Physicochemical Properties of Ethyl 3-(3-Pyridyl)acrylate

| Property | Value | Structural Significance |

| IUPAC Name | Ethyl (E)-3-(pyridin-3-yl)prop-2-enoate | The (E)-isomer ensures the correct spatial orientation for target APIs. |

| CAS Registry Number | 28447-17-8 (trans isomer) | Essential for precise supply chain sourcing. |

| Molecular Formula | C10H11NO2 | Low molecular weight allows for high atom economy in coupling. |

| Molecular Weight | 177.20 g/mol | Facilitates easy mass-balance calculations during scale-up. |

| Key Reactive Sites | Pyridine N, α,β -alkene, Ester | Enables orthogonal functionalization (e.g., Heck coupling vs. hydrolysis). |

Core Application: The Synthesis of Chidamide

Chidamide is a subtype-selective HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. The entire industrial synthesis of Chidamide hinges on the successful manipulation of Ethyl 3-(3-pyridyl)acrylate .

Reagent Selection & Causality

Historically, the activation of the intermediate (E)-3-(pyridin-3-yl)acrylic acid was performed using N,N'-Carbonyldiimidazole (CDI). However, CDI is highly moisture-sensitive, often leading to incomplete activation and dimer formation. Modern optimized routes utilize HBTU, which drastically improves the purity profile.

Table 2: Reagent Selection Causality in Chidamide Synthesis

| Synthetic Step | Traditional Reagent | Optimized Reagent | Causality / Mechanistic Advantage |

| Ester Hydrolysis | NaOH / Reflux | LiOH / THF:MeOH:H2O | Milder conditions prevent double-bond isomerization or unwanted polymerization. |

| Acid Activation | CDI | HBTU / DIPEA | HBTU yields a highly stable active ester, pushing overall intermediate purity to >99.7%. |

| Final Amidation | EDC / HOBt | HBTU / DMAP | DMAP enhances the electrophilicity of the intermediate, driving the challenging coupling of the bulky 4-fluorobenzene-1,2-diamine. |

Synthetic Workflow Visualization

Fig 1. Synthetic workflow of Chidamide utilizing Ethyl 3-(3-pyridyl)acrylate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By relying on intrinsic chemical properties (like isoelectric points and solubility limits), these workflows minimize the need for continuous, disruptive in-process sampling.

Protocol A: Saponification to (E)-3-(pyridin-3-yl)acrylic acid

Objective: Convert Ethyl 3-(3-pyridyl)acrylate to its active acid form while preserving the trans (E) alkene geometry.

-

Solvent System Selection : Dissolve 10.0 g of Ethyl 3-(3-pyridyl)acrylate in a 3:1:1 mixture of THF/MeOH/H2O.

-

Causality: This specific ternary solvent system ensures complete solubilization of both the lipophilic ester starting material and the hydrophilic hydroxide salt, preventing biphasic reaction stalls.

-

-

Base Addition : Add 2.0 equivalents of LiOH·H2O at 0°C, then warm to room temperature.

-

Causality: LiOH is chosen over NaOH because the lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl to accelerate hydrolysis without triggering unwanted Michael addition of hydroxide into the α,β -unsaturated system.

-

-

Self-Validating Reaction Monitoring : Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Validation: The protocol validates itself visually; the starting material (Rf ~0.6, strongly UV active) will completely disappear, and the product will remain trapped at the baseline (Rf 0.0) due to its ionic carboxylate nature.

-

-

Acidification & Isolation : Cool to 0°C and carefully adjust the pH to 4.5 using 1M HCl.

-

Causality: The isoelectric point of the pyridine-acrylic acid zwitterion is approximately pH 4.5. Precise pH adjustment ensures maximum precipitation. Filter the resulting white solid, wash with cold water, and dry under vacuum (Yield: >92%).

-

Protocol B: Amidation via HBTU Activation (Chidamide Intermediate)

Objective: Synthesize the Chidamide amide-acid intermediate with >99% purity.

-

Activation : In a dry flask, dissolve 5.0 g of (E)-3-(pyridin-3-yl)acrylic acid in anhydrous DMF. Add 1.2 eq of HBTU and 2.5 eq of DIPEA. Stir for 30 minutes.

-

Causality: HBTU rapidly forms a highly reactive, non-hygroscopic tetramethyluronium active ester. DIPEA provides the necessary basic environment without acting as a competing nucleophile.

-

-

Amine Coupling : Add 1.0 eq of 4-(aminomethyl)benzoic acid. Stir at room temperature for 2 hours.

-

Quenching & Self-Purification : Pour the mixture into ice water.

-

Validation: DMF is infinitely miscible with water, while the newly coupled amide-acid is highly insoluble in cold aqueous media. The product precipitates directly out of solution, creating a self-purifying step that eliminates the need for complex chromatographic separation.

-

Polypharmacology: Beyond Epigenetics

While Ethyl 3-(3-pyridyl)acrylate is famous for its role in HDAC inhibitors, recent pharmacological mapping has revealed that the (E)-3-(pyridin-3-yl)acrylamide moiety acts as a bioisostere for the hydrophobic tail found in Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors .

This dual-targeting capability means that APIs derived from this intermediate can simultaneously induce epigenetic tumor suppressor activation (via HDAC) and metabolic collapse (via NAD+ depletion).

Fig 2. Dual pharmacological targeting of HDAC and NAMPT by the Chidamide pharmacophore.

Quality Control & Structural Integrity

For pharmaceutical intermediates, structural verification is non-negotiable. When utilizing Ethyl 3-(3-pyridyl)acrylate, the primary quality control metric is the preservation of the (E)-alkene geometry, as the (Z)-isomer is biologically inactive.

-

1H-NMR Validation : The integrity of the double bond must be confirmed via proton NMR. The vinylic protons of the (E)-isomer will exhibit a characteristic trans-coupling constant ( J≈16.0 Hz ). Any presence of a doublet with J≈10.0 Hz indicates (Z)-isomer contamination, likely due to photo-isomerization during improper storage.

-

Storage Protocols : To prevent degradation, the intermediate must be stored in amber glass at ≤4∘C under an inert argon atmosphere to mitigate oxidative cleavage of the double bond.

References

-

Nicotinamide Phosphoribosyltransferase (NAMPT) Is a New Target of Antitumor Agent Chidamide National Center for Biotechnology Information (PMC) URL:[Link]

Physical and chemical properties of Ethyl 3-(3-pyridyl)acrylate

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-(3-pyridyl)acrylate

This guide provides a comprehensive technical overview of Ethyl 3-(3-pyridyl)acrylate, tailored for researchers, scientists, and professionals in drug development. The content moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its properties and the experimental choices for its characterization and handling.

Molecular Identity and Core Characteristics

Ethyl 3-(3-pyridyl)acrylate, predominantly found as the (E)-isomer, is a bifunctional organic molecule incorporating a pyridine ring and an ethyl acrylate moiety.[1][2] This structure is of significant interest in medicinal chemistry and materials science, as the pyridine group offers a site for hydrogen bonding and salt formation, while the acrylate group serves as a versatile Michael acceptor and a precursor for polymerization.[3][4]

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | ethyl (E)-3-pyridin-3-ylprop-2-enoate | [5] |

| Synonyms | Ethyl 3-(3-Pyridyl)acrylate, (E)-Ethyl 3-(pyridin-3-yl)acrylate | [1][2] |

| CAS Number | 59607-99-7 | [1][6] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][6] |

| Molecular Weight | 177.20 g/mol | [1][6] |

| SMILES | O=C(OCC)/C=C/C1=CC=CN=C1 | [1][5] |

| InChI Key | PIEQSBWGIODYPE-AATRIKPKSA-N | [5] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="1.5,0!", fontcolor="#202124"]; C1 [label="C", pos="0.75,-1.3!", fontcolor="#202124"]; C2 [label="C", pos="-0.75,-1.3!", fontcolor="#202124"]; C3 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C4 [label="C", pos="-0.75,1.3!", fontcolor="#202124"]; C5 [label="C", pos="0.75,1.3!", fontcolor="#202124"]; C6 [label="C", pos="-2.9,0!", fontcolor="#202124"]; C7 [label="C", pos="-4.0,0.7!", fontcolor="#202124"]; C8 [label="C", pos="-5.4,0.7!", fontcolor="#202124"]; O1 [label="O", pos="-6.0,1.8!", fontcolor="#EA4335"]; O2 [label="O", pos="-6.2,-0.2!", fontcolor="#EA4335"]; C9 [label="C", pos="-7.6,-0.2!", fontcolor="#202124"]; C10 [label="C", pos="-8.3,-1.3!", fontcolor="#202124"];

// Bonds N1 -- C5 [style=solid]; C5 -- C4 [style=double]; C4 -- C3 [style=solid]; C3 -- C2 [style=double]; C2 -- C1 [style=solid]; C1 -- N1 [style=double]; C3 -- C6 [style=solid]; C6 -- C7 [style=double]; C7 -- C8 [style=solid]; C8 -- O1 [style=double]; C8 -- O2 [style=solid]; O2 -- C9 [style=solid]; C9 -- C10 [style=solid];

// Dummy nodes for hydrogens for positioning H1 [label="H", pos="1.25,-2.0!", fontcolor="#202124"]; H2 [label="H", pos="-1.25,-2.0!", fontcolor="#202124"]; H3 [label="H", pos="-1.25,2.0!", fontcolor="#202124"]; H4 [label="H", pos="1.25,2.0!", fontcolor="#202124"]; H5 [label="H", pos="-3.2,-0.9!", fontcolor="#202124"]; H6 [label="H", pos="-3.8,1.6!", fontcolor="#202124"]; H7 [label="H", pos="-7.9,0.7!", fontcolor="#202124"]; H8 [label="H", pos="-8.0,-2.2!", fontcolor="#202124"]; H9 [label="H", pos="-9.3,-1.1!", fontcolor="#202124"]; H10 [label="H", pos="-7.8,-0.9!", fontcolor="#202124"]; H11 [label="H", pos="-9.1,-1.9!", fontcolor="#202124"];

// Hydrogen bonds C1 -- H1; C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H5; C7 -- H6; C9 -- H7; C9 -- H10; C10 -- H8; C10 -- H9; C10 -- H11; }

Caption: Chemical Structure of (E)-Ethyl 3-(3-pyridyl)acrylate.

Physicochemical Properties: A Predictive and Experimental Overview

Experimentally determined data for Ethyl 3-(3-pyridyl)acrylate is not exhaustively published. Therefore, this section combines available data with predictive insights derived from its structural analogs, such as ethyl acrylate and other pyridine derivatives. This approach is standard practice in early-phase drug discovery and chemical research for anticipating a compound's behavior.

| Property | Value / Observation | Rationale and Experimental Insight |

| Physical Form | Oil or low-melting solid | The related compound, ethyl 3-(6-methyl-3-pyridyl)acrylate, has a melting point of 36-37°C, suggesting the title compound is likely an oil or a solid with a low melting point at room temperature.[7] |

| Boiling Point | 90-92°C at 1 mm Hg | This experimentally determined value indicates relatively low volatility under vacuum, suitable for purification by vacuum distillation. |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate. Poorly soluble in water. | The ethyl ester and pyridine ring contribute hydrophobic and aromatic character. The pyridine nitrogen, however, allows for increased aqueous solubility in acidic conditions (pH < pKa) due to protonation and salt formation.[8] This is a critical consideration for designing aqueous buffers for in vitro assays. |

| pKa (Predicted) | 4.06 ± 0.11 | This predicted value for the conjugate acid (protonated pyridine) is typical for a pyridine ring. It confirms that the molecule will be positively charged and more water-soluble in environments with a pH below ~4. |

| Density (Predicted) | 1.106 ± 0.06 g/cm³ | This value suggests it is slightly denser than water. |

| LogP (Predicted) | 1.6579 | The positive LogP value indicates a preference for lipophilic environments over aqueous ones, which is consistent with its observed solubility and has implications for its pharmacokinetic profile (e.g., membrane permeability).[1] |

Synthesis and Purification

The synthesis of Ethyl 3-(3-pyridyl)acrylate typically involves creating the carbon-carbon double bond between the pyridine ring and the acrylate moiety. The Horner-Wadsworth-Emmons reaction is a highly effective and stereoselective method for this transformation, favoring the formation of the (E)-isomer.

Caption: Workflow for Horner-Wadsworth-Emmons Synthesis.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol describes a robust method for synthesizing the target compound, emphasizing stereocontrol and purification. The choice of a strong, non-nucleophilic base like NaH is critical to deprotonate the phosphonate ester without competing side reactions.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the flask to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Causality Note: Performing this at 0°C safely controls the exothermic reaction and hydrogen gas evolution.

-

Ylide Formation: Add triethyl phosphonoacetate (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate ylide is the key reactive intermediate.

-

Aldehyde Addition: Dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.

-

Quenching: Once the starting material is consumed, cautiously quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure (E)-Ethyl 3-(3-pyridyl)acrylate.

Spectroscopic Characterization

Accurate structural confirmation is paramount. While a complete public dataset is unavailable, the expected spectroscopic signatures can be reliably predicted based on the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic. The vinyl protons of the acrylate moiety will appear as doublets with a large coupling constant (~16 Hz), confirming the trans (E) configuration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ethyl -CH₃ | ~1.3 | triplet | ~7.1 | Coupled to the adjacent -CH₂- group. |

| Ethyl -CH₂- | ~4.2 | quartet | ~7.1 | Coupled to the -CH₃ group and deshielded by the adjacent ester oxygen. |

| Vinylic Cα-H | ~6.5 | doublet | ~16.0 | Coupled to the Cβ-H. Its position is influenced by the ester carbonyl. |

| Vinylic Cβ-H | ~7.6 | doublet | ~16.0 | Coupled to the Cα-H and significantly deshielded by the adjacent pyridine ring. |

| Pyridine H-4, H-5, H-6 | ~7.3 - 7.8 | multiplet | - | A complex region typical for substituted pyridines. |

| Pyridine H-2 | ~8.5 - 8.7 | multiplet or doublet | - | The proton ortho to the nitrogen is typically the most deshielded. |

¹³C NMR Spectroscopy

The carbon spectrum will confirm the presence of all 10 unique carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ethyl -CH₃ | ~14 | Standard aliphatic carbon. |

| Ethyl -CH₂- | ~61 | Aliphatic carbon attached to an electronegative oxygen. |

| Vinylic Cα | ~120 | Shielded relative to Cβ due to its proximity to the carbonyl. |

| Vinylic Cβ | ~143 | Deshielded by the attached aromatic pyridine ring. |

| Pyridine Carbons | ~123 - 150 | Aromatic carbons with distinct shifts; carbons adjacent to nitrogen are most deshielded. |

| Ester C=O | ~166 | Characteristic chemical shift for an α,β-unsaturated ester carbonyl. |

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid and effective method for confirming the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~1715 - 1730 | Strong, sharp stretch |

| C=C (Alkene) | ~1630 - 1650 | Medium stretch |

| C=N, C=C (Pyridine) | ~1580 - 1610 | Medium to strong ring stretches |

| C-O (Ester) | ~1170 - 1250 | Strong stretch |

| =C-H (trans) | ~960 - 980 | Strong out-of-plane bend |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 177.20. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, M-45) or the entire ester functionality.

Chemical Reactivity and Stability

-

Michael Addition: The electron-withdrawing nature of the ester group makes the α,β-unsaturated system susceptible to nucleophilic attack (Michael addition) at the β-carbon. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.[3][5]

-

Polymerization: Like other acrylates, this monomer can undergo polymerization, which can be initiated by heat, light, or radical initiators.[9][10][11] Commercial samples of related acrylates are often supplied with inhibitors like hydroquinone to prevent spontaneous polymerization.[3]

-

Hydrolysis: The ester functionality can be hydrolyzed to the corresponding 3-(3-pyridyl)acrylic acid under either acidic or basic conditions.

-

Stability and Storage: The compound should be stored at room temperature or refrigerated, protected from light and heat to prevent polymerization.[1] It is important to handle it in a well-ventilated area, as acrylates can be irritants.[11][12]

Relevance in Drug Development and Research

The structural motifs within Ethyl 3-(3-pyridyl)acrylate are prevalent in pharmacologically active compounds.

-

Scaffold for Synthesis: It serves as a versatile starting material. The pyridine nitrogen can act as a basic center or a ligand for metal catalysts, while the acrylate can be modified through various reactions. Cinnamic acid derivatives, the parent class of this compound, are used in the synthesis of molecules with antibacterial, anticancer, and antimalarial properties.[13]

-

Pharmacophore Element: Pyridine rings are a cornerstone of modern drug design, found in numerous approved drugs where they often engage in critical hydrogen bonding interactions with protein targets.[14]

-

Formulation Challenges: The poor aqueous solubility is a typical challenge in drug development.[8] Understanding its pH-dependent solubility is the first step in developing effective formulations, potentially involving the use of co-solvents (e.g., DMSO, PEG 400) or pH adjustment to create a soluble salt form for in vitro and early-stage in vivo studies.[8]

References

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Retrieved from [Link]

-

NextSDS. (n.d.). ETHYL 3-(3-PYRIDYL)ACRYLATE — Chemical Substance Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024). Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate - SAFETY DATA SHEET. Retrieved from [Link]

-

IUCr. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

-

ResearchGate. (2002). (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity ratio determination and complete spectral assignment of 4-vinyl pyridine-ethyl acrylate copolymer by NMR spectroscopy. Retrieved from [Link]

-

J&K Scientific. (2017). (E)-Ethyl 3-(pyridin-3-yl)acrylate | 59607-99-7. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

-

INCHEM. (2021). ICSC 0267 - ETHYL ACRYLATE. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Acrylates - Matyjaszewski Polymer Group. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. Retrieved from [Link]

-

ACS Publications. (2020). A Cascade Reaction of Cinnamyl Azides with Acrylates Directly Generates Tetrahydro-Pyrrolo-Pyrazole Heterocycles. Retrieved from [Link]

-

Gantrade Corporation. (n.d.). Ethyl Acrylate Uses & FAQ. Retrieved from [Link]

-

ResearchGate. (2025). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Supporting Information: Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme for radical copolymerization. Retrieved from [Link]

- Google Patents. (2015). CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. (E)-Ethyl 3-(pyridin-3-yl)acrylate | 59607-99-7 [sigmaaldrich.com]

- 3. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 4. gantrade.com [gantrade.com]

- 5. jk-sci.com [jk-sci.com]

- 6. scbt.com [scbt.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 10. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. ICSC 0267 - ETHYL ACRYLATE [inchem.org]

- 12. fpc.com.tw [fpc.com.tw]

- 13. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Mechanism of Action for Ethyl 3-(3-Pyridyl)acrylate in Transition Metal Catalysis: Substrate Reactivity and Ligand Dynamics

Executive Summary

Ethyl 3-(3-pyridyl)acrylate (E3PA) is a highly privileged, bifunctional scaffold utilized extensively in organic synthesis, medicinal chemistry, and materials science. Structurally, it comprises an electron-deficient α,β -unsaturated ester (a potent Michael acceptor) tethered to a Lewis basic pyridine ring. In the realm of transition metal catalysis, E3PA presents a fascinating duality: it acts as a highly reactive substrate in cross-coupling and conjugate addition reactions, yet its coordinating nitrogen atom allows it to function as a non-innocent ligand that can profoundly modulate catalyst resting states.

This technical whitepaper dissects the mechanism of action of E3PA across multiple catalytic paradigms. By analyzing both its electronic landscape and its coordination behavior, we provide drug development professionals and synthetic chemists with the field-proven insights necessary to leverage this molecule effectively.

The Electronic Landscape and Bifunctional Nature of E3PA

The reactivity of E3PA is dictated by the synergistic electron-withdrawing effects of the ester moiety and the 3-pyridyl ring. The pyridine ring lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the alkene, rendering the β -carbon exceptionally electrophilic [1].

However, this heightened reactivity comes with a mechanistic caveat. The lone pair on the pyridine nitrogen is a strong σ -donor. When exposed to soft, late transition metals (such as Pd(II), Rh(I), or Ru(II)), the nitrogen can competitively coordinate to the metal center. This off-cycle equilibrium can lead to catalyst sequestration (poisoning). Successful catalytic protocols involving E3PA must therefore employ specific causal strategies—such as the use of strongly coordinating bidentate ligands, acidic additives, or elevated temperatures—to outcompete pyridine coordination and keep the metal in the active catalytic cycle.

E3PA in Palladium-Catalyzed Heck Cross-Coupling

E3PA is classically synthesized via the Palladium-catalyzed Heck cross-coupling of 3-halopyridine and ethyl acrylate [3]. Understanding its formation is critical to understanding its subsequent reactivity.

Mechanistic Causality

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of 3-bromopyridine. The choice of bromide over chloride is deliberate; it ensures rapid oxidative addition without the need for highly specialized, sterically demanding phosphine ligands.

-

Migratory Insertion: The highly electrophilic nature of ethyl acrylate drives a rapid, regioselective migratory insertion of the alkene into the Pd–Aryl bond. The palladium atom selectively migrates to the α -carbon to place the bulky aryl group at the β -position.

-

β -Hydride Elimination: The complex undergoes internal rotation to achieve a syn-coplanar arrangement between the palladium and a β -hydrogen. The elimination is highly stereoselective, yielding the (E)-isomer of E3PA to minimize steric clash between the pyridyl and ester groups.

Catalytic cycle of the Pd-catalyzed Heck reaction yielding Ethyl 3-(3-pyridyl)acrylate.

Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

When E3PA is utilized as a substrate for downstream functionalization, Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids is a premier method for generating chiral β -aryl substituted derivatives. Similar mechanisms have been studied extensively in related cyanoacrylate analogs [2].

Mechanistic Causality

The catalytic cycle begins with a Rh(I)-hydroxo complex. Transmetalation with an arylboronic acid generates a nucleophilic Rh(I)-aryl species. The Rh(I) center then coordinates to the alkene of E3PA. Because the 3-pyridyl group is strongly electron-withdrawing, the β -carbon of E3PA is highly electrophilic, accelerating the rate-determining carbometalation step.

To prevent the pyridine nitrogen of E3PA from poisoning the Rh catalyst, a slight excess of a chiral bidentate ligand (e.g., (R)-BINAP) is employed. This sterically saturates the metal's coordination sphere, ensuring that the alkene outcompetes the nitrogen for binding.

Mechanism of Rh-catalyzed asymmetric 1,4-conjugate addition to Ethyl 3-(3-pyridyl)acrylate.

E3PA as a Non-Innocent Bridging Ligand

Beyond its role as a reactive substrate, the rigid, linear geometry of trans-3-(3-pyridyl)acrylate allows it to act as a bridging ligand in coordination chemistry. The nitrogen atom acts as a σ -donor to one metal center, while the ester carbonyl (or the carboxylate, post-hydrolysis) binds to an adjacent metal. This dual-binding mode has been exploited to synthesize knotted networks and zwitterionic one-dimensional polymorphs with metals like Cobalt and Nickel [4].

Quantitative Data & Reaction Metrics

The following table summarizes the optimized reaction metrics for E3PA across different transition metal-catalyzed workflows.

| Reaction Type | Catalyst System | Substrate / Reactant | Yield (%) | Enantiomeric Excess (ee %) | Key Mechanistic Causal Note |

| Heck Cross-Coupling | Pd(OAc)₂ / PPh₃ | 3-Bromopyridine + Ethyl Acrylate | 88 - 92 | N/A | Regioselective β -hydride elimination driven by sterics. |

| Asymmetric 1,4-Addition | [Rh(OH)(cod)]₂ / (R)-BINAP | E3PA + Phenylboronic Acid | 85 | 94 | Pyridine N-coordination mitigated by bidentate ligand saturation. |

| Catalytic Hydrogenation | Pd/C (10%) | E3PA + H₂ (1 atm) | >95 | N/A | Chemoselective alkene reduction; pyridine ring remains intact. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual cues and strategic workup steps confirm the success of the mechanistic transitions.

Protocol 1: Synthesis of E3PA via Pd-Catalyzed Heck Coupling

Objective: Synthesize E3PA while preventing catalyst poisoning.

-

Reaction Setup: In an oven-dried Schlenk flask under N₂, combine 3-bromopyridine (1.0 equiv), ethyl acrylate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.10 equiv) in anhydrous DMF.

-

Base Addition: Add triethylamine (2.0 equiv). Causality: The base neutralizes the HBr generated during reductive elimination and prevents the protonation of the basic pyridine nitrogen of the product, which would otherwise alter its solubility and sequester the palladium catalyst.

-

Heating & Validation: Heat the mixture to 100°C for 12 hours. Self-Validation: The solution will transition from a clear yellow to a dark suspension. The precipitation of "Pd black" at the end of the reaction indicates the complete consumption of the aryl halide and the resting of the catalyst in its inactive Pd(0) aggregate state.

-

Acid-Base Extraction: Dilute with ethyl acetate and extract with 1M HCl. Causality: The acidic aqueous layer protonates the pyridine ring, pulling E3PA into the aqueous phase while leaving non-basic organic impurities (unreacted acrylate, phosphine oxides) in the organic phase. Basification of the aqueous layer with NaOH to pH 9 followed by re-extraction with dichloromethane yields pure E3PA.

Protocol 2: Rh-Catalyzed Asymmetric 1,4-Addition to E3PA

Objective: Achieve high enantioselectivity while suppressing N-coordination.

-

Catalyst Pre-activation: Stir [Rh(OH)(cod)]₂ (0.03 equiv) and (R)-BINAP (0.07 equiv) in 1,4-dioxane at room temperature for 15 minutes. Causality: The slight excess of BINAP ensures complete displacement of the cyclooctadiene (cod) ligand, saturating the Rh center to prevent later poisoning by the E3PA pyridine nitrogen.

-

Substrate Addition: Add phenylboronic acid (2.0 equiv) and E3PA (1.0 equiv).

-

Reaction & Validation: Stir at 60°C for 6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active, highly conjugated E3PA spot and the appearance of a higher Rf spot indicates successful disruption of the α,β -unsaturated system via carbometalation.

-

Quenching: Quench with saturated aqueous NH₄Cl to protonate the rhodium enolate intermediate, releasing the final chiral product and regenerating the Rh-hydroxo catalyst.

References

- NextSDS. "ETHYL 3-(3-PYRIDYL)ACRYLATE — Chemical Substance Information." NextSDS Chemical Database.

- BenchChem. "Mechanism of action studies for Ethyl 2-Cyano-3-(3-pyridyl)acrylate." BenchChem Application Notes.

- J&K Scientific. "(E)-Ethyl 3-(pyridin-3-yl)acrylate | 59607-99-7." J&K Scientific Product Information.

- Kurmoo, M., et al. "Knotted Network Consisting of 3-Threads and a Zwitterionic One-Dimensional Polymorphs of trans-3-(3-Pyridyl)acrylate of Cobalt and Nickel." Inorganic Chemistry (ACS Publications).

Technical Whitepaper: Ethyl 3-(3-pyridyl)acrylate (CAS 59607-99-7) – Safety, Reactivity, and Synthetic Methodologies

Executive Compound Profile

Ethyl 3-(3-pyridyl)acrylate (IUPAC: ethyl (E)-3-pyridin-3-ylprop-2-enoate) is a highly versatile heteroaromatic building block extensively utilized in medicinal chemistry, agrochemical development, and materials science[1]. Featuring an electron-deficient pyridine ring conjugated with an α,β -unsaturated ester, this molecule serves as a rigid scaffold and a potent electrophile for advanced drug discovery campaigns[2].

Understanding the fundamental properties of this compound is critical for designing scalable and safe synthetic workflows.

Quantitative Physicochemical Data

To facilitate rapid reference for synthesis planning, the core physicochemical parameters are summarized below:

| Property | Value |

| CAS Number | 59607-99-7[1] |

| PubChem CID | 5371888[1] |

| Molecular Formula | C₁₀H₁₁NO₂[3] |

| Molecular Weight | 177.20 g/mol [3] |

| SMILES | CCOC(=O)/C=C/C1=CC=CN=C1[2] |

| InChI Key | PIEQSBWGIODYPE-AATRIKPKSA-N[2] |

| Purity (Commercial Standard) | ≥ 96%[1] |

Environmental, Health, and Safety (EHS) Framework

As a Senior Application Scientist, I must emphasize that chemical safety is not merely a regulatory hurdle, but a fundamental aspect of experimental design. Ethyl 3-(3-pyridyl)acrylate possesses specific hazards directly tied to its molecular structure[4].

Hazard & Handling Summary

| GHS Parameter | Regulatory Details |

| Signal Word | Warning [5] |

| Hazard Statements | H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[4] |

| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/sprayP280 : Wear protective gloves/eye protectionP305+P351+P338 : IF IN EYES: Rinse cautiously with waterP501 : Dispose of contents/container to approved plant[4] |

| Required PPE | Nitrile gloves, safety goggles, lab coat, certified chemical fume hood. |

Causality in Safety Protocols: The H315 and H319 classifications arise directly from the electrophilic nature of the α,β -unsaturated system. As a Michael acceptor, the molecule can covalently bind to biological nucleophiles (such as thiol groups in epidermal proteins), leading to acute localized irritation[4]. Furthermore, exposure to moisture in mucous membranes can induce localized hydrolysis. All manipulations—especially weighing and solvent dissolution—must be conducted within a fume hood to mitigate H335 respiratory risks[4].

Mechanistic Reactivity Profile

The synthetic utility of Ethyl 3-(3-pyridyl)acrylate is dictated by two orthogonal reactive centers:

-

The Pyridine Nitrogen: Acts as a weak base, a coordinating ligand for transition metals, and a directing group. It is susceptible to oxidation (forming N-oxides) or alkylation (forming pyridinium salts).

-

The Conjugated Alkene: The synergistic electron-withdrawing effects of the ester moiety and the pyridine ring make the β -carbon highly electrophilic. This primes the molecule for Michael additions, conjugate reductions, and cycloadditions (e.g., acting as a dienophile in Diels-Alder reactions)[2].

Validated Experimental Protocol: Heck Cross-Coupling Synthesis

While commercially available, researchers frequently synthesize Ethyl 3-(3-pyridyl)acrylate de novo to introduce isotopic labels or specific ring substitutions. The following Heck cross-coupling protocol is engineered as a self-validating system to ensure high fidelity and reproducibility.

Step-by-Step Methodology

-

Reagent Preparation & Inert Atmosphere: In an oven-dried Schlenk flask purged with argon, charge 3-bromopyridine (1.0 equiv), ethyl acrylate (1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and Tri-o-tolylphosphine (P(o-tolyl)₃, 10 mol%). Causality: Pd(OAc)₂ is selected as an air-stable, cost-effective pre-catalyst. The choice of P(o-tolyl)₃ is critical; its significant steric bulk accelerates the reductive elimination step of the catalytic cycle, preventing catalyst deactivation (palladium black formation) and strongly favoring the thermodynamically stable (E)-isomer[2].

-

Solvent and Base Addition: Inject anhydrous Dimethylformamide (DMF) to achieve a 0.5 M concentration, followed by Triethylamine (Et₃N) (2.0 equiv). Causality: Et₃N serves a dual purpose: it acts as the terminal base to neutralize the HBr byproduct (driving the reaction forward) and temporarily stabilizes the transient Pd(0) intermediate. DMF provides a highly polar environment that stabilizes the charged transition states during oxidative addition.

-

Thermal Activation: Heat the reaction mixture to 100°C for 12–16 hours under continuous stirring. Self-Validation Check: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The product will appear as a distinct, highly UV-active spot (due to extended conjugation) with a lower Rf value than the starting 3-bromopyridine.

-

Workup & Extraction: Cool the mixture to room temperature, quench with distilled water, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Causality: The aqueous wash effectively removes the DMF solvent and triethylammonium bromide salts. Na₂SO₄ is deliberately chosen over MgSO₄, as magnesium ions have a higher propensity to coordinate with the basic pyridine nitrogen, which could lead to product loss during filtration.

-

Purification & Structural Validation: Purify the crude residue via silica gel flash chromatography. Self-Validation Check: Confirm the (E)-stereochemistry via ¹H NMR spectroscopy. The vinylic protons will exhibit a coupling constant ( J ) of approximately 16 Hz, which is the definitive hallmark of trans geometry.

Workflow Visualization

Catalytic Heck cross-coupling workflow for Ethyl 3-(3-pyridyl)acrylate synthesis.

Downstream Synthetic Utility

Once synthesized or procured, Ethyl 3-(3-pyridyl)acrylate acts as a branching node for numerous synthetic pathways. Saponification yields 3-(3-Pyridyl)acrylic acid, a common precursor for amide-coupling in drug design. Alternatively, selective hydrogenation of the alkene (using Pd/C) provides the flexible propanoate derivative, removing the rigid geometry when conformational flexibility is desired for target-protein binding.

Downstream synthetic transformations of Ethyl 3-(3-pyridyl)acrylate.

Sources

- 1. Ethyl trans-3-(3-pyridyl)acrylate, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. (E)-Ethyl 3-(pyridin-3-yl)acrylate | 59607-99-7 [sigmaaldrich.com]

- 5. 59607-99-7|(E)-Ethyl 3-(pyridin-3-yl)acrylate|BLD Pharm [bldpharm.com]

Application Note: Highly Stereoselective Synthesis of Ethyl (E)-3-(3-pyridyl)acrylate via Horner-Wadsworth-Emmons Olefination

Executive Summary & Strategic Rationale

Ethyl 3-(3-pyridyl)acrylate is a highly versatile α,β -unsaturated ester utilized extensively as a building block in medicinal chemistry, particularly in the development of kinase inhibitors, nicotinic receptor ligands, and novel benzimidazole derivatives [1].

While this scaffold can be accessed via palladium-catalyzed Heck coupling (using 3-bromopyridine and ethyl acrylate), the Horner-Wadsworth-Emmons (HWE) olefination is the strategically preferred methodology for drug development professionals. The HWE approach utilizes 3-pyridinecarboxaldehyde and triethyl phosphonoacetate (TEPA). This route is chosen because it:

-

Eliminates Transition Metal Contamination: Avoids the use of palladium, bypassing stringent and costly heavy-metal purging steps required for Active Pharmaceutical Ingredients (APIs).

-

Maximizes Thermodynamic Control: The use of a phosphonate-stabilized carbanion drives exceptional stereoselectivity, yielding almost exclusively the thermodynamically favored (E)-isomer (trans-alkene) [2].

-

Offers Scalable, Mild Conditions: The reaction proceeds rapidly at 0 °C to room temperature without the need for specialized pressure vessels or high heating.

Reaction Pathway & Mechanistic Workflow

The following diagram illustrates the logical flow of the HWE olefination, highlighting the generation of the reactive nucleophile and its subsequent condensation with the electrophilic aldehyde.

HWE olefination workflow for synthesizing Ethyl (E)-3-(3-pyridyl)acrylate.

Quantitative Reagent Data

The following stoichiometry is optimized for a 100 mmol scale reaction, providing a robust balance between complete conversion and ease of purification.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Moles | Density (g/mL) |

| 3-Pyridinecarboxaldehyde | 107.11 | 1.00 | 10.71 g | 0.100 mol | 1.14 |

| Triethyl phosphonoacetate (TEPA) | 224.19 | 1.10 | 24.66 g | 0.110 mol | 1.12 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 1.20 | 4.80 g | 0.120 mol | N/A |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | Solvent | 150 mL | - | 0.88 |

| Saturated Aqueous NH₄Cl | N/A | Quench | 100 mL | - | N/A |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the researcher can confirm the success of each phase in real-time.

Phase 1: Generation of the Phosphonate Carbanion

-

System Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Purge the system with Argon for 5 minutes.

-

Base Suspension: Add 4.80 g of NaH (60% dispersion in mineral oil) to the flask. Add 100 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath.

-

TEPA Addition: Draw 24.66 g of TEPA into a syringe and add it dropwise to the NaH suspension over 15–20 minutes.

-

Causality & Self-Validation: The dropwise addition controls the highly exothermic deprotonation. You will observe immediate bubbling (evolution of H₂ gas). The reaction is self-validating: once the addition is complete, the cessation of gas evolution and the transition from a cloudy grey suspension to a clear, pale-yellow solution confirms the quantitative formation of the phosphonate carbanion [3].

-

Phase 2: Olefination

-

Aldehyde Addition: Dilute 10.71 g of 3-pyridinecarboxaldehyde in 50 mL of anhydrous THF. Add this solution dropwise to the carbanion mixture at 0 °C over 20 minutes.

-

Causality: Maintaining the reaction at 0 °C during the initial nucleophilic attack is critical. It allows the reversible formation of the intermediate oxaphosphetane to equilibrate toward the thermodynamically stable anti-conformation, which ultimately decomposes into the desired (E)-alkene [2].

-

-

Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

-

Self-Validation: Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexane, visualized under UV 254 nm). The complete disappearance of the aldehyde spot (lower Rf) and the appearance of a new, highly UV-active product spot (higher Rf) indicates reaction completion.

-

Phase 3: Quench and Workup

-

Quenching: Cool the flask back to 0 °C and carefully add 100 mL of saturated aqueous NH₄Cl.

-

Causality: NH₄Cl is a mild proton source. It neutralizes the remaining alkoxide/base without creating a highly alkaline aqueous phase that could prematurely hydrolyze the newly formed ethyl ester into its corresponding carboxylic acid.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

-

Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.

Phase 4: Purification

-

Chromatography: Purify the crude oil via flash column chromatography on silica gel (Gradient elution: 20% to 50% Ethyl Acetate in Hexanes).

-

Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford Ethyl (E)-3-(3-pyridyl)acrylate as a pale yellow oil (Typical yield: 85–92%).

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following spectroscopic benchmarks. The coupling constants are the definitive proof of stereochemical success.

-

¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, J = 2.0 Hz, 1H), 8.60 (dd, J = 4.8, 1.6 Hz, 1H), 7.85 (dt, J = 8.0, 2.0 Hz, 1H), 7.68 (d, J = 16.0 Hz, 1H) , 7.32 (dd, J = 8.0, 4.8 Hz, 1H), 6.52 (d, J = 16.0 Hz, 1H) , 4.28 (q, J = 7.1 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H).

-

Causality of Data: The doublet signals at 7.68 ppm and 6.52 ppm represent the alkene protons. The large coupling constant (J = 16.0 Hz) is the absolute mathematical proof of the trans (E) geometry. A cis (Z) geometry would present a significantly smaller coupling constant (J ≈ 10-12 Hz).

-

-

LC-MS (ESI+): Calculated for C₁₀H₁₁NO₂[M+H]⁺: 178.08; Found: 178.1.

References

-

Zhai, H., He, C., Zhang, L., Carmichael, C. B., et al. (2003). Synthesis and Evaluation of a Series of Novel 2-[(4-Chlorophenoxy)methyl]-benzimidazoles as Selective Neuropeptide Y Y1 Receptor Antagonists. Journal of Medicinal Chemistry, 46(15), 3292-3301. URL:[Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. URL:[Link]

-

Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99. URL:[Link]

Applications of Ethyl 3-(3-pyridyl)acrylate in cross-coupling reactions

Application Note: Advanced Cross-Coupling Methodologies Utilizing Ethyl 3-(3-pyridyl)acrylate

Executive Summary & Chemical Rationale

Ethyl 3-(3-pyridyl)acrylate (CAS: 28447-17-8) is a highly versatile, dual-functional chemical building block. Structurally, it merges an electron-deficient heteroaromatic ring (pyridine) with a Michael-acceptor moiety (an α,β -unsaturated ester). This unique electronic topology makes it an exceptional substrate for a variety of transition-metal-catalyzed cross-coupling and radical-mediated functionalization reactions.

As a Senior Application Scientist, I have designed this protocol guide to detail three field-proven methodologies: Rhodium-Catalyzed Asymmetric Conjugate Addition , Nickel-Catalyzed Reductive Cross-Coupling , and Minisci-Type C–H Functionalization . Rather than merely listing steps, this guide emphasizes the causality behind the catalytic cycles and provides self-validating experimental checkpoints to ensure protocol fidelity.

Rhodium-Catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura Reaction)

Mechanistic Causality: The Hayashi-Miyaura reaction is the premier method for the enantioselective conjugate addition of arylboronic acids to α,β -unsaturated systems[1]. The electron-withdrawing nature of the 3-pyridyl group heavily polarizes the alkene, lowering its LUMO and accelerating the migratory insertion of the chiral Aryl-Rh(I) intermediate[2]. A critical component of this reaction is the solvent system: an aqueous-organic mixture (e.g., 1,4-dioxane/H₂O). Water is strictly required to hydrolyze the resulting Rh(I)-oxa- π -allyl (enolate) intermediate. Without water, the catalytic cycle stalls, and undesired β -hydride elimination pathways may compete[1].

Rhodium-catalyzed asymmetric conjugate addition catalytic cycle for Ethyl 3-(3-pyridyl)acrylate.

Self-Validating Protocol: Synthesis of Ethyl (S)-3-aryl-3-(3-pyridyl)propanoate

-

Catalyst Pre-Activation: In a Schlenk flask under argon, combine [Rh(acac)(C2H4)2] (3 mol%) and (S)-BINAP (3.3 mol%). Add degassed 1,4-dioxane (2.0 mL).

-

Validation Checkpoint: Stir at room temperature for 15 minutes. The solution will transition from pale yellow to a deep orange-red, confirming the successful ligand exchange and formation of the active Rh-BINAP complex.

-

-

Substrate Addition: Add phenylboronic acid (1.5 equiv) and Ethyl 3-(3-pyridyl)acrylate (1.0 equiv, 0.5 mmol).

-

Hydrolytic Initiation: Inject degassed H₂O (0.2 mL) to achieve a 10:1 Dioxane:H₂O ratio.

-

Reaction Execution: Heat the mixture to 100 °C for 5 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 6:4). The UV-active starting material spot ( Rf≈0.5 ) must completely disappear, replaced by a new, highly UV-active product spot ( Rf≈0.4 ).

-

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Nickel-Catalyzed Reductive Cross-Coupling

Mechanistic Causality: Reductive cross-coupling avoids the instability and moisture sensitivity of pre-formed organometallic reagents (like Grignards) by generating reactive intermediates in situ[3]. In this protocol, a Ni catalyst and a terminal reductant (Zinc dust) are used to couple the acrylate with an unactivated alkyl halide. The mechanism relies on a single-electron transfer (SET) to the alkyl halide to generate an alkyl radical. This radical undergoes a Giese-type addition to the electron-deficient acrylate, and the resulting α -carbonyl radical is rapidly captured by the Ni catalyst before undergoing reductive elimination to form the C(sp³)-C(sp³) bond[4].

Anaerobic workflow for the Ni-catalyzed reductive cross-coupling of acrylates.

Self-Validating Protocol: Intermolecular Alkyl-Alkyl Coupling

-

Anaerobic Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with NiCl2⋅glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and activated Zinc dust (2.0 equiv).

-

Solvent & Substrate Addition: Seal the vial with a PTFE septum cap and remove it from the glovebox. Inject anhydrous, degassed N,N-dimethylacetamide (DMA, 2.0 mL).

-

Validation Checkpoint: The initial pale green suspension will rapidly turn deep reddish-brown upon stirring. This visual cue is mandatory; it confirms the reduction of Ni(II) to the catalytically active Ni(0) species by the Zinc dust.

-

-

Coupling: Inject the alkyl bromide (1.5 equiv) followed by Ethyl 3-(3-pyridyl)acrylate (1.0 equiv, 0.5 mmol).

-

Reaction Execution: Stir vigorously at 25 °C for 24 hours.

-

Quench & Purification: Open to air, dilute with EtOAc, and filter through a short pad of Celite to remove zinc residues. Wash the filtrate with 1M HCl to remove DMA and metal salts, dry over Na₂SO₄, and purify via flash chromatography.

Late-Stage C–H Functionalization (Minisci Reaction)

Mechanistic Causality: While the previous methods functionalize the alkene, the Minisci reaction targets the pyridine core[5]. By adding a Brønsted acid (e.g., TFA), the pyridine nitrogen is protonated. This drastically lowers the LUMO of the heteroaromatic ring, making it highly electrophilic and susceptible to attack by nucleophilic carbon radicals (generated via the silver-catalyzed oxidative decarboxylation of carboxylic acids). The bulky ester group at the 3-position sterically and electronically directs the incoming radical, typically favoring functionalization at the C4 or C6 positions.

Self-Validating Protocol: Decarboxylative Alkylation of the Pyridine Ring

-

Reaction Assembly: In a round-bottom flask, dissolve Ethyl 3-(3-pyridyl)acrylate (1.0 equiv, 0.5 mmol) and the target aliphatic carboxylic acid (3.0 equiv) in a 1:1 mixture of CH2Cl2 and H₂O (4.0 mL total).

-

Acidification: Add Trifluoroacetic acid (TFA, 1.2 equiv).

-

Validation Checkpoint: The pH of the aqueous layer must be ≤2 . Complete protonation is essential to prevent the unprotonated pyridine from poisoning the silver catalyst.

-

-

Radical Initiation: Add AgNO₃ (20 mol%). Slowly add ammonium persulfate, (NH4)2S2O8 (2.0 equiv), in small portions over 10 minutes.

-

Validation Checkpoint: A slight exotherm and the evolution of CO₂ gas (bubbling) will be observed, confirming the active generation of alkyl radicals.

-

-

Completion: Stir at 40 °C for 12 hours. Basify the aqueous layer with saturated NaHCO₃ to pH 8 to deprotonate the functionalized pyridine, extract with CH2Cl2 , and purify.

Quantitative Data Summary

The following table synthesizes expected outcomes based on standard cross-coupling parameters applied to Ethyl 3-(3-pyridyl)acrylate:

| Methodology | Catalyst / Reagents | Coupling Partner | Target Bond Formed | Typical Yield | Selectivity |

| Asymmetric Conjugate Addition | [Rh(acac)(C2H4)2] , (S)-BINAP | Arylboronic Acids | C(sp³)–C(sp²) ( β -position) | 85–95% | >95% ee |

| Reductive Cross-Coupling | NiCl2⋅glyme , dtbbpy, Zn | Alkyl Bromides | C(sp³)–C(sp³) ( β -position) | 70–88% | Regioselective |

| Minisci Reaction | AgNO₃, (NH4)2S2O8 , TFA | Carboxylic Acids | C(sp²)–C(sp³) (Pyridine Core) | 55–75% | C4/C6 Regioselective |

References

-

Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions Source: Chemical Reviews (ACS Publications) URL:[Link][1]

-

Rhodium-Catalyzed Asymmetric Arylation Source: ACS Catalysis URL:[Link][2]

-

Nickel Catalyzed Regiodivergent Cross-Coupling Alkylation of Aryl Halides with Redox-Active Imines Source: ACS Catalysis URL:[Link][3]

-

Catalytic enantioselective reductive domino alkyl arylation of acrylates via nickel/photoredox catalysis Source: Nature Communications (via PMC) URL:[Link][4]

-

Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals Source: RECERCAT URL:[Link][5]

Sources

Application Note: High-Efficiency Synthesis of Ethyl 3-(3-pyridyl)acrylate via the Mizoroki-Heck Reaction

Executive Summary & Scope

Ethyl 3-(3-pyridyl)acrylate is a critical heteroaromatic building block in medicinal chemistry and drug development. It serves as a direct precursor to functionalized piperidines, bisphosphonates (such as risedronate analogs), and diverse nitrogen-containing pharmacophores. This technical guide provides a comprehensive, self-validating framework for synthesizing this compound via the palladium-catalyzed Mizoroki-Heck cross-coupling of 3-bromopyridine and ethyl acrylate.

Rather than relying on a single generalized procedure, this guide contrasts two distinct, field-proven methodologies: a classical phosphine-ligated approach and a highly scalable, ligand-free approach utilizing Jeffery conditions.

Mechanistic Causality & Reaction Design

The Mizoroki-Heck reaction is governed by a Pd(0)/Pd(II) catalytic cycle. Understanding the specific mechanistic nuances of coupling a heterocyclic bromide with an electron-deficient olefin is essential for troubleshooting and scale-up.

-

Oxidative Addition as the Rate-Determining Step: When utilizing 3-bromopyridine, the oxidative addition of the C–Br bond to the Pd(0) active species is typically the rate-determining step, requiring elevated temperatures or highly active catalysts compared to aryl iodides[1]. For this reason,1 often require specific stabilizers to prevent catalyst death before oxidative addition can occur[1].

-

Regioselectivity & Stereoselectivity: Ethyl acrylate is an electron-deficient olefin. The migratory insertion of the Pd(II)-aryl species occurs highly regioselectively at the terminal β-carbon. Subsequent β-hydride elimination is sterically governed, requiring a syn-coplanar transition state that almost exclusively yields the thermodynamically stable (E)-isomer (trans-alkene)[2]. This is a hallmark of 2[2].

-

Base & Catalyst Regeneration: A stoichiometric amount of base (e.g., NaOAc or Et3N) is mandatory to neutralize the HPd(II)Br intermediate, driving the reductive elimination that regenerates the active Pd(0) catalyst and prevents the reaction from stalling[3]. See3 for broader context[3].

-

Ligand-Free "Jeffery Conditions": While classical systems use bulky phosphines to stabilize Pd(0), modern Jeffery conditions employ tetraalkylammonium salts (e.g., TBAB) without phosphine ligands. These salts act as phase-transfer catalysts and electrosterically stabilize highly active, nanometer-sized Pd colloids, allowing for ultra-low catalyst loading[4]. Further details are explored in 4[4].

Caption: Catalytic cycle of the Mizoroki-Heck reaction forming (E)-Ethyl 3-(3-pyridyl)acrylate.

Experimental Methodologies

To ensure reproducibility, two distinct protocols are provided. Protocol A is ideal for rapid, standard laboratory synthesis, while Protocol B is optimized for cost-effective, large-scale production.

Protocol A: Classical Phosphine-Ligated Heck Coupling

Rationale: The use of Pd(OAc)₂ with tri-o-tolylphosphine (P(o-tol)₃) creates a sterically hindered, electron-rich Pd center that accelerates oxidative addition and prevents catalyst deactivation into bulk palladium black.

Reagents:

-

3-Bromopyridine: 10.0 mmol (1.0 equiv)

-

Ethyl acrylate: 15.0 mmol (1.5 equiv) — Causality: Excess drives the reaction equilibrium forward and compensates for potential volatility at high temperatures.

-

Pd(OAc)₂: 0.2 mmol (2 mol%)

-

P(o-tol)₃: 0.8 mmol (8 mol%) — Causality: A 4:1 Ligand-to-Metal ratio ensures complete complexation and stabilizes the Pd(0) intermediate.

-

Triethylamine (Et₃N): 20.0 mmol (2.0 equiv) — Causality: Acts as both the requisite base and a mild reductant to generate Pd(0) from Pd(II) in situ.

-

Anhydrous DMF: 20 mL

Step-by-Step Procedure:

-

System Purging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and P(o-tol)₃. Seal and subject to three vacuum/nitrogen backfill cycles. (Self-Validation: Pd(0) intermediates are highly oxygen-sensitive; failure to degas will result in rapid catalyst oxidation, visible as a failure of the solution to change color upon heating).

-

Reagent Addition: Under a positive N₂ stream, inject anhydrous DMF, followed by 3-bromopyridine, ethyl acrylate, and Et₃N.

-

Heating: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously. (Self-Validation: The solution will transition from yellow to a deep orange/red, indicating the successful formation of the active Pd(0) species).

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3) or GC-MS. The reaction is typically complete within 6–8 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 50 mL) to remove DMF and triethylammonium bromide salts. Wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes) to yield (E)-Ethyl 3-(3-pyridyl)acrylate.

Protocol B: Ligand-Free "Jeffery Conditions" (Scalable)

Rationale: Eliminates expensive and air-sensitive phosphine ligands. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer agent and electrosterically stabilizes the in-situ generated Pd nanoparticles, allowing for ultra-low catalyst loading.

Reagents:

-

3-Bromopyridine: 50.0 mmol (1.0 equiv)

-

Ethyl acrylate: 60.0 mmol (1.2 equiv)

-

Pd(OAc)₂: 0.025 mmol (0.05 mol%) — Causality: Ultra-low loading minimizes heavy metal contamination in the final active pharmaceutical ingredient (API).

-

NaOAc: 60.0 mmol (1.2 equiv)

-

TBAB: 10.0 mmol (20 mol%)

-

N-Methyl-2-pyrrolidone (NMP): 50 mL

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with 3-bromopyridine, NaOAc, TBAB, and Pd(OAc)₂.

-

Solvent & Olefin Addition: Add NMP and ethyl acrylate. Degas the mixture thoroughly by sparging with N₂ for 15 minutes.

-

Reaction: Heat to 135 °C. (Self-Validation: The mixture will darken significantly as Pd nanoparticles form. If a solid silver mirror or bulk black precipitate forms rapidly, the catalyst has aggregated and deactivated, usually due to insufficient degassing).

-

Completion: Stir for 12–15 hours until complete consumption of 3-bromopyridine is confirmed by GC.

-

Isolation: Cool, dilute with water (150 mL), and extract with MTBE (3 x 100 mL). Dry and concentrate. Distillation under reduced pressure or crystallization yields the pure product.

Caption: Step-by-step experimental workflow for Protocol B (Jeffery Conditions).

Quantitative Data Presentation

The following table summarizes the performance metrics of both protocols to aid researchers in route selection based on their specific constraints (e.g., budget, scale, equipment).

| Parameter | Protocol A (Phosphine-Ligated) | Protocol B (Jeffery Conditions) |

| Catalyst Loading | 2.0 mol% | 0.05 mol% |

| Ligand Requirement | P(o-tol)₃ (8 mol%) | None (TBAB additive used) |

| Reaction Temperature | 100 °C | 135 °C |

| Reaction Time | 6 - 8 hours | 12 - 15 hours |

| Typical Yield | 85 - 90% | 78 - 85% |

| Scalability & Cost | Moderate (High ligand cost) | Excellent (Low Pd, no ligand) |

| Primary Byproducts | Phosphine oxides, amine salts | Acetate salts |

References

- Source: rug.

- Source: uniurb.

- Source: rsc.

- Source: acs.

Sources

Synthesis of pyridine derivatives starting from Ethyl 3-(3-pyridyl)acrylate

Application Note: Synthesis and Diversification of Pyridine Derivatives Starting from Ethyl 3-(3-pyridyl)acrylate

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction & Reactivity Profile

Ethyl 3-(3-pyridyl)acrylate (CAS: 59607-99-7) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and agrochemical development[1]. Structurally, it features an electron-deficient α,β -unsaturated ester conjugated with a weakly basic, electron-withdrawing 3-pyridyl ring. This unique electronic topology renders the β -carbon highly susceptible to nucleophilic attack, while the alkene serves as an excellent dipolarophile for cycloaddition reactions. Furthermore, the ester moiety can be independently targeted for saponification or amidation, and the alkene can be selectively reduced.

Mechanistic Overview & Reaction Pathways

The synthetic utility of Ethyl 3-(3-pyridyl)acrylate lies in its orthogonal reactivity. The following pathways represent the core diversification strategies:

-

Selective Alkene Reduction: Yields saturated propanoate derivatives.

-

Michael Additions: Generates β -substituted heteroatom or carbon derivatives[1].

-

1,3-Dipolar Cycloadditions: Constructs complex, functionalized heterocycles such as pyrrolidines.

Fig 1: Primary synthetic diversification pathways of Ethyl 3-(3-pyridyl)acrylate.

Experimental Protocols & Mechanistic Causality

Protocol A: Selective Catalytic Hydrogenation

-

Objective: Synthesis of Ethyl 3-(3-pyridyl)propanoate via selective reduction of the conjugated alkene.

-

Causality & Insights: The primary challenge in this transformation is avoiding the over-reduction of the pyridine ring to a piperidine. By utilizing 10% Palladium on Carbon (Pd/C) under mild hydrogen pressure (1 atm) at room temperature, the thermodynamic preference strictly favors the reduction of the electron-deficient olefin. Harsher catalysts (e.g., PtO 2 ) or elevated pressures must be avoided to maintain chemoselectivity.

Step-by-Step Procedure:

-

Preparation: In a flame-dried 50 mL round-bottom flask, dissolve Ethyl 3-(3-pyridyl)acrylate (1.0 mmol, 177.2 mg) in anhydrous ethanol (10 mL).

-

Degassing: Purge the solution with inert gas (N 2 or Ar) for 5 minutes to remove dissolved oxygen, preventing catalyst poisoning and combustion risks.

-

Catalyst Addition: Carefully add 10% Pd/C (10 mol%, 106 mg). Safety note: Pd/C is highly pyrophoric; ensure the flask is flushed with inert gas.

-

Hydrogenation: Evacuate the flask and backfill with H 2 gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature (20-25°C) for 4-6 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate, UV visualization at 254 nm).

-

Workup: Once complete, filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 × 10 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to afford Ethyl 3-(3-pyridyl)propanoate as a colorless oil.

Protocol B: Thia-Michael Addition

-

Objective: Synthesis of Ethyl 3-(phenylthio)-3-(3-pyridyl)propanoate.

-

Causality & Insights: The β -carbon of Ethyl 3-(3-pyridyl)acrylate is highly electrophilic due to the synergistic electron-withdrawing effects of the ester carbonyl and the 3-pyridyl ring. The addition of a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) deprotonates the thiol, generating a highly reactive thiolate anion that rapidly attacks the β -position[1].

Step-by-Step Procedure:

-

Preparation: Dissolve Ethyl 3-(3-pyridyl)acrylate (1.0 mmol) in anhydrous THF (5 mL) in a 20 mL scintillation vial equipped with a magnetic stir bar.

-

Reagent Addition: Add thiophenol (1.1 mmol, 112 µL) via a micropipette.

-

Catalysis: Add DBU (0.1 mmol, 15 µL) dropwise. The reaction mixture may exhibit a slight color change indicating the formation of the thiolate intermediate.

-

Reaction: Stir at room temperature for 2 hours.

-

Workup: Quench the reaction by adding saturated aqueous NH 4 Cl (5 mL) to neutralize the DBU. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate. Purify via flash column chromatography (Silica gel, 20-30% EtOAc in Hexanes) to yield the pure thia-Michael adduct.

Protocol C: 1,3-Dipolar Cycloaddition

-

Objective: Synthesis of a highly substituted pyrrolidine via [3+2] cycloaddition.

-

Causality & Insights: Ethyl 3-(3-pyridyl)acrylate acts as an electron-deficient dipolarophile. When reacted with an azomethine ylide (generated in situ from an imine and an activating agent), a concerted [3+2] cycloaddition occurs. The stereochemical outcome (endo vs. exo) is governed by secondary orbital interactions between the ester carbonyl and the dipole, typically favoring the endo cycloadduct.

Step-by-Step Procedure:

-

Ylide Generation: In a 25 mL round-bottom flask, combine N-benzylidenemethylamine (1.2 mmol) and paraformaldehyde (1.5 mmol) in toluene (10 mL) to generate the azomethine ylide in situ.

-

Dipolarophile Addition: Add Ethyl 3-(3-pyridyl)acrylate (1.0 mmol) to the mixture.

-

Cycloaddition: Attach a reflux condenser and heat the mixture to 110°C (reflux) for 12-16 hours under a nitrogen atmosphere.

-